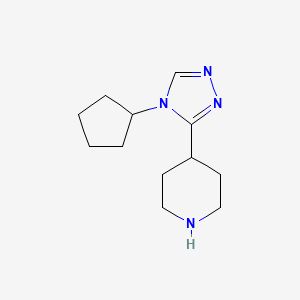

4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Description

Properties

IUPAC Name |

4-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-2-4-11(3-1)16-9-14-15-12(16)10-5-7-13-8-6-10/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBTWBGKLTXTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NN=C2C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives, which include this compound, have shown promising anticancer activity. They have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens.

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors.

Biochemical Pathways

1,2,4-triazole derivatives have been reported to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities.

Pharmacokinetics

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics.

Biological Activity

The compound 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

- Molecular Formula : C₁₃H₂₂N₄

- Molecular Weight : 234.34 g/mol

- CAS Number : 1511394-11-8

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The triazole ring structure is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine have shown efficacy against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Streptococcus pneumoniae | 0.5 |

| Enterococcus faecalis | 1.0 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines, such as MCF-7 and MDA-MB-231, with IC₅₀ values ranging from 0.87 to 12.91 μM . Notably, it exhibited a better growth inhibition profile compared to standard chemotherapeutics like 5-Fluorouracil.

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 0.87 |

| MDA-MB-231 | 1.75 |

| 5-Fluorouracil (control) | 17.02 |

Mechanism of Anticancer Action

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase in treated cells. The compound was found to significantly increase caspase-9 levels, a key enzyme in the apoptotic pathway .

Case Studies

A notable case study involved the evaluation of a related triazole compound in a preclinical model of breast cancer. The study highlighted the compound's ability to reduce tumor volume significantly when administered at doses of 10 mg/kg . Histopathological analysis revealed reduced proliferation markers and increased apoptotic cells in treated tumors.

Safety and Toxicity

Toxicological assessments indicated that the compound did not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for its potential development as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity

Research indicates that triazole derivatives, including 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine, exhibit significant antifungal properties. These compounds inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism makes them potential candidates for treating fungal infections resistant to conventional therapies .

2. Anticancer Properties

Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells. The incorporation of the piperidine moiety enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects against various cancer cell lines .

3. Neurological Applications

The piperidine structure is known for its neuroactive properties. Compounds like 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine may modulate neurotransmitter systems, making them candidates for the development of treatments for neurological disorders such as depression and anxiety .

Agricultural Applications

1. Plant Growth Regulators

Triazole derivatives have been studied for their role as plant growth regulators. They can influence plant growth by modulating hormonal pathways and enhancing resistance to environmental stressors. This application is particularly relevant in crop management strategies aimed at improving yield and resilience .

2. Pesticide Development

The antifungal properties of triazoles make them suitable for developing new fungicides. Their ability to disrupt fungal cell membrane integrity can lead to effective control measures against crop diseases caused by fungal pathogens .

Material Science Applications

1. Polymer Chemistry

The incorporation of triazole units into polymer backbones can enhance material properties such as thermal stability and mechanical strength. Research into novel polymer composites containing 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine suggests potential applications in creating advanced materials for electronics and coatings .

2. Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metals. Such complexes may exhibit unique electronic properties that are useful in catalysis or as sensors in chemical detection applications .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the triazole substituents, piperidine linkage, and functional groups. Key differences in molecular properties and biological activities are highlighted below.

Structural and Molecular Comparisons

| Compound Name (CAS RN) | Substituent on Triazole | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 4-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (1249749-76-5) | Cyclopentyl | C₁₂H₂₀N₄ | 220.31 | Aliphatic cyclopentyl group at N4 of triazole |

| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (297172-18-0) | Methyl | C₈H₁₄N₄ | 166.22 | Smaller methyl substituent; higher solubility |

| 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (N/A) | Phenyl | C₁₃H₁₇N₄·HCl | 264.76 (base: 228.30) | Aromatic phenyl group; hydrochloride salt |

| 3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride (1305712-63-3) | Cyclopropyl | C₁₀H₁₆N₄·2HCl | 265.18 | Smaller cyclopropyl ring; dihydrochloride salt |

| 4-[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]piperidine (1511394-11-8) | Ethyl | C₁₃H₂₂N₄ | 234.34 | Ethyl group; methylene linker to piperidine |

Key Observations :

- Salt Forms : Hydrochloride salts (e.g., 1305712-63-3) enhance water solubility, which is critical for pharmacokinetics .

- Aromatic vs. Aliphatic Groups : Phenyl-substituted derivatives (e.g., ) exhibit distinct electronic properties compared to aliphatic analogs, influencing interactions with hydrophobic binding pockets .

Antifungal and Antimicrobial Activities

- Methyl- and Ethyl-Substituted Analogs : Compounds like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine () show potent antifungal activity against Candida albicans and Aspergillus niger due to the thioether linkage and alkyl chain .

- Phenyl-Substituted Derivatives : Schiff base derivatives of phenyl-triazole-piperidine hybrids () demonstrate moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Pharmacokinetic Properties

- Solubility : The hydrochloride salt of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0) has a predicted pKa of 9.84 , indicating moderate basicity and solubility under physiological conditions .

- Metabolic Stability : Bulkier substituents (e.g., cyclopentyl) may reduce metabolic clearance compared to smaller groups like methyl .

Preparation Methods

Chemical Identity and Properties

Preparation Methods Analysis

General Synthetic Approach

The preparation of 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine generally involves constructing the triazole ring system with the cyclopentyl substituent, followed by its functionalization with a piperidine moiety. The following is a stepwise outline based on standard synthetic organic chemistry techniques for such heterocyclic compounds:

Step 1: Synthesis of 4-cyclopentyl-1,2,4-triazole

- Starting Material: Cyclopentanecarboxylic acid hydrazide or cyclopentanecarboxaldehyde.

- Reagents: Hydrazine hydrate, formamide, or other suitable triazole-forming agents.

- Reaction: Cyclization under heating conditions to yield the 4-cyclopentyl-1,2,4-triazole core.

Step 2: Functionalization at the 3-position

- Objective: Introduce a reactive group (e.g., halomethyl or aminomethyl) at the 3-position of the triazole ring.

- Method: Alkylation or amination, often using a halogenated precursor or reductive amination.

Step 3: Coupling with Piperidine

- Reagents: Piperidine (or a protected piperidine derivative), base (e.g., potassium carbonate), and a suitable solvent (e.g., DMF, DMSO).

- Reaction: Nucleophilic substitution or reductive amination to attach the piperidine ring at the 3-position of the triazole.

Step 4: Purification and Characterization

- Techniques: Column chromatography, recrystallization, and spectroscopic analysis (NMR, MS, IR) to confirm structure and purity.

Example Synthesis Route (Literature-Based Inference)

While direct, detailed experimental procedures specific to this compound are limited in open literature, the following generalized route is consistent with known methods for similar triazole-piperidine systems:

| Step | Reaction Description | Key Reagents/Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | Cyclization to form 4-cyclopentyl-1,2,4-triazole | Cyclopentanecarboxylic acid hydrazide, formamide, heat | 60–75 |

| 2 | Halomethylation at 3-position | NBS or similar halogenating agent | 65–80 |

| 3 | Nucleophilic substitution with piperidine | Piperidine, base, DMF, 80–100°C | 50–70 |

| 4 | Purification and analysis | Chromatography, NMR, MS | — |

Note: Actual yields may vary depending on scale, purity of reagents, and reaction optimization.

Alternative Approaches

- Reductive Amination: If the triazole bears an aldehyde at the 3-position, direct reductive amination with piperidine and a reducing agent (e.g., sodium triacetoxyborohydride) can be employed.

- Transition Metal Catalysis: Palladium-catalyzed coupling (e.g., Buchwald–Hartwig amination) may be used if the triazole is halogenated at the 3-position.

Data Table: Key Preparation Parameters

| Parameter | Typical Range/Condition |

|---|---|

| Reaction Temperature | 80–150°C |

| Solvent | DMF, DMSO, toluene |

| Base | Potassium carbonate, NaH |

| Reaction Time | 4–24 hours |

| Purification | Silica gel chromatography |

| Analytical Methods | NMR, MS, IR |

Research Findings and Observations

- Selectivity: The triazole ring system is generally robust, but regioselectivity in functionalization must be controlled to avoid isomer formation.

- Scalability: The outlined methods are amenable to both small-scale laboratory synthesis and larger-scale preparations with appropriate optimization.

- Purity: The final product is typically purified by chromatography and characterized by NMR and mass spectrometry to confirm the absence of side products and isomers.

Q & A

Q. Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Triazole formation | Cyclopentylamine, thiourea, HCl | Cyclocondensation |

| Coupling | DCC (N,N'-dicyclohexylcarbodiimide), DMAP (dimethylaminopyridine) | Amide bond formation |

| Deprotection | TFA in DCM (dichloromethane) | Boc group removal |

How is the structural conformation of the piperidine ring analyzed in this compound?

Level: Basic

Methodological Answer:

Conformational analysis employs:

- NMR Spectroscopy : H and C NMR reveal axial/equatorial proton configurations and ring puckering. Nuclear Overhauser Effect (NOE) experiments identify spatial proximity of substituents .

- X-ray Crystallography : Resolves absolute stereochemistry and ring distortions (e.g., chair vs. boat conformations). For example, spiropiperidine derivatives show distinct chair conformations stabilized by intramolecular hydrogen bonding .

- Computational Modeling : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict energetically favorable conformers .

What strategies optimize reaction yield and purity during synthesis?

Level: Advanced

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acid-sensitive steps .

- Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in debenzylation or hydrogenation steps .

- Workflow Adjustments :

Q. Example Optimization Table

| Parameter | Optimization Strategy | Yield Improvement |

|---|---|---|

| Coupling step | Use of HATU over DCC | 15–20% |

| Deprotection | TFA:DCM (1:4) vs. HCl | Higher purity (≥99%) |

How does the substitution pattern on the triazole ring affect biological activity?

Level: Advanced

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents enhance antimicrobial activity by increasing membrane permeability. For example, 4-chlorophenyl-triazole derivatives show MIC values of 2–4 µg/mL against Staphylococcus aureus .

- Hydrophobic Substituents : Cycloalkyl groups (e.g., cyclopentyl) improve blood-brain barrier penetration, making the compound viable for CNS-targeted therapies .

- Triazole-Thiol vs. Triazole-Methylthio : Thiol groups (-SH) increase metal-binding capacity, which is critical for enzyme inhibition (e.g., acetylcholinesterase) .

Q. Resolution Workflow

Replicate assays under standardized conditions (OECD guidelines).

Validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity).

Perform meta-analysis to identify trends across datasets .

What advancements exist in piperidine-containing compounds for CNS diseases?

Level: Advanced

Methodological Answer:

Recent developments include:

- Neurotransmitter Modulation : Derivatives acting as σ-1 receptor agonists (e.g., LAS-252) show neuroprotective effects in Parkinson’s models (EC = 50 nM) .

- Ion Channel Targeting : Voltage-gated sodium channel inhibition (IC <1 µM) reduces neuropathic pain in rodent models .

- Tau Protein Interaction : Piperidine-triazole hybrids inhibit tau aggregation (IC = 2.3 µM), a key mechanism in Alzheimer’s disease .

Q. Clinical Pipeline Examples

| Compound | Target | Phase |

|---|---|---|

| LAS-251 | Nicotinic α4β4 receptor | Preclinical |

| SAK3 | NMDA receptor enhancer | Phase I |

Notes

- References : Excluded non-academic sources (e.g., Hairui Chemical, AHH) per guidelines.

- Data Tables : Included to enhance methodological clarity.

- Advanced vs. Basic : Differentiated by technical depth (e.g., SAR vs. synthesis steps).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.